6-Methoxypyridine-3,4-diamine
Overview
Description
6-Methoxypyridine-3,4-diamine is a chemical compound with the molecular formula C6H9N3O . It has a molecular weight of 139.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 6-Methoxypyridine-3,4-diamine is 1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9) . The InChI key is JQDQHTDJIYOWQQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Methoxypyridine-3,4-diamine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Signaling Pathways Research
6-Methoxypyridine-3,4-diamine: plays a role in the study of various signaling pathways, including MAPK signaling , which is crucial for cell communication and function. It’s used to understand how cells respond to a multitude of signals, which can include growth factors, stress, or cytokines.
Proteases Research
In the field of proteases research, 6-Methoxypyridine-3,4-diamine is utilized to explore the enzymatic processes that are vital for protein catabolism . This compound aids in the study of proteolytic enzymes, which have significant applications in molecular biology and biotechnology.
Apoptosis Studies
This compound is significant in apoptosis research, where it helps in understanding the programmed cell death mechanisms . It’s particularly useful in cancer research, where apoptosis plays a key role in the elimination of cancer cells.
Chromatin and Epigenetics
6-Methoxypyridine-3,4-diamine: is used in chromatin and epigenetics research to study how genetic expression is regulated beyond the DNA sequence . This includes understanding how chromatin structure affects gene expression and the role of epigenetic modifications.
Metabolism Research
Researchers use 6-Methoxypyridine-3,4-diamine to investigate metabolic pathways and their regulation . It’s instrumental in studying how cells process nutrients and convert them into energy, which is essential for cell growth and maintenance.
Tyrosine Kinase Research
This compound is also applied in the study of tyrosine kinase enzymes, which are involved in the activation of many proteins by signal transduction cascades . It’s particularly important in the development of cancer treatments, as tyrosine kinases are often implicated in the growth and spread of cancer cells.
Safety and Hazards
properties
IUPAC Name |
6-methoxypyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDQHTDJIYOWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436764 | |
Record name | 6-methoxypyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyridine-3,4-diamine | |
CAS RN |
127356-26-7 | |
Record name | 6-methoxypyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.